molecular formula C12H21BCl2N2O2 B3254598 {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}boronic acid dihydrochloride CAS No. 2411875-72-2

{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}boronic acid dihydrochloride

Cat. No. B3254598
CAS RN: 2411875-72-2
M. Wt: 307.0
InChI Key: JPBYOVDQSKVRLL-UHFFFAOYSA-N
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Description

{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}boronic acid dihydrochloride, also known as MPBA, is a boronic acid derivative that has been widely used in scientific research. MPBA is a white crystalline powder that is soluble in water and has a molecular weight of 292.18 g/mol. This compound has been shown to have various biochemical and physiological effects, making it a valuable tool in many areas of research.

Scientific Research Applications

Medicinal Chemistry and Drug Development

4-[(4-Methylpiperazin-1-yl)methyl]phenyl: boronic acid dihydrochloride is a versatile building block in medicinal chemistry. Its boronic acid moiety allows it to participate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of novel drug candidates. Researchers have explored its potential as a scaffold for kinase inhibitors, antiviral agents, and antitumor compounds .

Anticancer Agents

The boronic acid functionality in this compound can selectively bind to proteasomes, making it a promising candidate for proteasome inhibition therapy. Proteasome inhibitors have shown efficacy in treating multiple myeloma and other hematological malignancies . Further studies are needed to optimize its potency and selectivity.

Antibacterial Activity

Given the prevalence of antibiotic resistance, novel antibacterial agents are urgently needed4-[(4-Methylpiperazin-1-yl)methyl]phenyl boronic acid derivatives have demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria . Researchers are investigating their mechanism of action and potential clinical applications.

Antifungal Properties

Boronic acid derivatives have also exhibited antifungal activity. 4-[(4-Methylpiperazin-1-yl)methyl]phenyl boronic acid dihydrochloride may serve as a starting point for designing new antifungal agents. Understanding its mode of action and optimizing its structure could lead to effective treatments for fungal infections .

Boron Neutron Capture Therapy (BNCT)

BNCT is a cancer treatment that exploits the ability of boron-10 to capture thermal neutrons, resulting in localized radiation. Boron-containing compounds are administered to tumor cells, and subsequent neutron irradiation leads to tumor destruction4-[(4-Methylpiperazin-1-yl)methyl]phenyl boronic acid derivatives could be explored for BNCT applications .

Materials Science

Boron-containing compounds play a crucial role in materials science. Researchers have investigated boronic acids for their ability to modify surfaces, enhance polymer properties, and act as molecular switches4-[(4-Methylpiperazin-1-yl)methyl]phenyl boronic acid dihydrochloride might find applications in sensors, drug delivery systems, or polymer functionalization .

properties

IUPAC Name

[4-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O2.2ClH/c1-14-6-8-15(9-7-14)10-11-2-4-12(5-3-11)13(16)17;;/h2-5,16-17H,6-10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBYOVDQSKVRLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN2CCN(CC2)C)(O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}boronic acid dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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